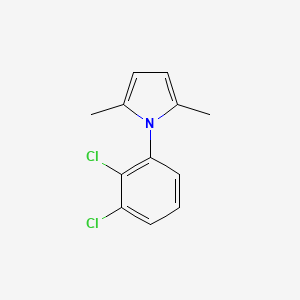

1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Description

Chemical Identity and Structural Characteristics of 1-(2,3-Dichlorophenyl)-2,5-Dimethyl-1H-Pyrrole

Systematic Nomenclature and Molecular Formula

The compound is formally named This compound under IUPAC nomenclature rules. This designation reflects its substitution pattern: a pyrrole ring substituted at the 1-position with a 2,3-dichlorophenyl group and at the 2- and 5-positions with methyl groups. Its molecular formula, C₁₂H₁₁Cl₂N , corresponds to a molecular weight of 240.13 g/mol . The SMILES notation (CC1=CC=C(C)N1C2=CC=CC(Cl)=C2Cl ) accurately encodes its connectivity, emphasizing the dichlorophenyl attachment and methyl substituents.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁Cl₂N |

| Molecular Weight | 240.13 g/mol |

| CAS Registry Number | 590394-79-9 |

| SMILES Notation | CC1=CC=C(C)N1C2=CC=CC(Cl)=C2Cl |

Crystallographic Data and Three-Dimensional Conformation

While crystallographic data for this specific compound remains unreported in the literature, structural analogs provide insights into its likely conformation. For instance, this compound-3-carbaldehyde (C₁₃H₁₁Cl₂NO) exhibits a planar pyrrole ring with the dichlorophenyl group oriented orthogonally to the plane. Density functional theory (DFT) calculations predict similar behavior for the parent compound, with steric interactions between the methyl groups and chlorine atoms influencing torsional angles. The absence of hydrogen-bonding donors suggests a crystal packing dominated by van der Waals interactions and halogen-halogen contacts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its aromatic and aliphatic regions:

- Aromatic protons : The dichlorophenyl group generates a complex splitting pattern due to coupling between adjacent protons. For example, the proton at the 4-position of the phenyl ring (ortho to chlorine) resonates near δ 7.3–7.5 ppm, while the 6-position proton (meta to chlorine) appears upfield at δ 7.1–7.3 ppm.

- Pyrrole protons : The β-hydrogens (positions 3 and 4) of the pyrrole ring resonate as singlets near δ 6.0–6.2 ppm, shielded by the electron-rich aromatic system.

- Methyl groups : The 2- and 5-methyl substituents produce singlets at δ 2.2–2.4 ppm, typical for alkyl groups attached to nitrogen-containing heterocycles.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- C-Cl stretches : Strong bands at 750–850 cm⁻¹ (aryl-Cl) and 600–700 cm⁻¹ (C-Cl bending).

- C=C/C=N vibrations : Pyrrole ring stretching modes between 1450–1600 cm⁻¹.

- C-H stretches : Methyl C-H symmetric and asymmetric stretches at 2850–3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum likely displays a molecular ion peak at m/z 240 (M⁺), with characteristic fragmentation pathways:

- Loss of chlorine radicals (m/z 205 and 170).

- Cleavage of the pyrrole-phenyl bond, yielding a dichlorophenyl fragment (m/z 161) and a dimethylpyrrole ion (m/z 79).

Table 2: Predicted Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 7.1–7.5 (aryl H), δ 6.0–6.2 (pyrrole H), δ 2.2–2.4 (CH₃) |

| IR | 750–850 cm⁻¹ (C-Cl), 1450–1600 cm⁻¹ (C=C/C=N) |

| MS | M⁺ at m/z 240, fragments at m/z 205, 170, 161 |

Properties

Molecular Formula |

C12H11Cl2N |

|---|---|

Molecular Weight |

240.12 g/mol |

IUPAC Name |

1-(2,3-dichlorophenyl)-2,5-dimethylpyrrole |

InChI |

InChI=1S/C12H11Cl2N/c1-8-6-7-9(2)15(8)11-5-3-4-10(13)12(11)14/h3-7H,1-2H3 |

InChI Key |

DYVJPIZUNZZUKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=CC=C2)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Synthesis Route

The most straightforward and documented approach to synthesize this compound involves:

Step 1: Preparation of 1,4-Dicarbonyl Compound (Hexane-2,5-dione)

Hexane-2,5-dione is a common 1,4-diketone used to introduce methyl groups at the 2- and 5-positions of the pyrrole ring.Step 2: Condensation with 2,3-Dichloroaniline or 2,3-Dichlorophenyl Amine

The primary amine bearing the 2,3-dichlorophenyl substituent reacts with hexane-2,5-dione under acidic conditions (e.g., reflux in benzene or another suitable solvent) to form the pyrrole ring via the Paal-Knorr mechanism. The reaction typically proceeds with the elimination of two molecules of water.Reaction Conditions :

Heating under reflux with acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or under neutral conditions with prolonged heating can be employed. The reaction yields 1-(2,3-dichlorophenyl)-2,5-dimethylpyrrole in moderate to high yields (often >80%).

One-Pot Multi-Component Synthesis

A more recent and efficient method involves a one-pot, multi-component reaction sequence:

Starting Materials : Electron-poor aryl halides (such as 2,3-dichlorophenyl halide), terminal propargyl alcohol, aldehydes, and primary amines.

Catalysts : Palladium complexes such as (Ph3P)2PdCl2 and copper iodide (CuI) catalyze the coupling and isomerization steps.

Process : The aryl halide couples with the propargyl alcohol, followed by isomerization and Stetter reaction steps, culminating in the Paal-Knorr cyclization to form tetrasubstituted pyrroles, including this compound derivatives.

Advantages : This method allows for the synthesis of highly substituted pyrroles in a single pot with good yields and structural diversity.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Paal-Knorr Synthesis | Hexane-2,5-dione + 2,3-dichlorophenylamine | Acid catalysis, reflux in solvent | 80–90 | Classical, reliable, widely used |

| One-Pot Multi-Component Synthesis | 2,3-Dichlorophenyl halide + propargyl alcohol + aldehyde + amine | Pd catalyst, CuI, heat | 70–85 | Efficient, allows tetrasubstituted pyrroles |

| Ring-Opening of 2,5-Dimethylfuran + Paal-Knorr | 2,5-Dimethylfuran + 2,3-dichlorophenylamine | Acid catalysis, 50 °C, 24 h + reflux | 80–95 | Sustainable, high carbon efficiency |

Research Findings and Considerations

The Paal-Knorr synthesis remains the cornerstone for preparing 2,5-dimethylpyrroles substituted at nitrogen with aryl groups such as 2,3-dichlorophenyl.

The choice of amine is critical; 2,3-dichlorophenylamine or its derivatives must be pure and reactive under the chosen conditions.

Catalytic systems involving palladium and copper enable more complex pyrrole derivatives but require careful control of reaction parameters.

Sustainable methods using biomass-derived furans as precursors to diketones offer environmentally friendly alternatives.

Characterization of the final product typically involves NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrrole oxides.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of substituted phenyl pyrroles.

Scientific Research Applications

Medicinal Chemistry

Precursor for Drug Synthesis

1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole serves as a critical intermediate in the synthesis of various pharmaceutical agents. Notably, it is associated with the synthesis of aripiprazole, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Aripiprazole's efficacy is attributed to its unique mechanism of action as a dopamine system stabilizer, which allows it to modulate dopamine levels without the common side effects associated with traditional antipsychotics .

Synthesis Methodologies

Recent advancements have highlighted efficient synthetic routes for producing this compound. For instance, microwave-assisted synthesis has been explored as a rapid and environmentally friendly method that enhances yield and reduces reaction times compared to traditional methods . The synthesis typically involves the reaction of 2,3-dichloroaniline with piperazine derivatives under controlled conditions to yield high-purity products.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Key Observations:

- Functional Group Additions: The carboxylic acid group in the 3,4-diethoxy derivative (CAS 923768-61-0) increases polarity, likely altering solubility and bioavailability compared to non-polar analogs .

Biological Activity

1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is a compound belonging to the pyrrole family, which has garnered interest due to its diverse biological activities. Pyrroles are known for their role in various pharmacological applications, including antibacterial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific pyrrole derivative, focusing on its medicinal properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C_{11}H_{10}Cl_{2}N

- Molecular Weight : 239.11 g/mol

- Structure : The compound features a pyrrole ring substituted with a dichlorophenyl group and two methyl groups at the 2 and 5 positions.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess effective antibacterial activity against various pathogens. A comparative analysis of similar pyrrole derivatives revealed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole derivative B | 12.5 | Escherichia coli |

Anticancer Activity

The anticancer potential of pyrrole derivatives is well-documented. Studies have demonstrated that certain pyrrole compounds exhibit cytotoxic effects on several cancer cell lines. For example, a related compound showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte) .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HeLa | 41 | Doxorubicin |

| CEM | 9.6 | Pyrrole derivative |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance, it is suggested that such compounds may act as antagonists at mineralocorticoid receptors (MR), which could lead to therapeutic applications in conditions like hypertension and heart failure .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several pyrrole derivatives against resistant strains of bacteria. The results indicated that the presence of chlorine substitutions enhanced the antibacterial activity compared to non-substituted analogs.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of pyrroles, researchers synthesized a series of derivatives including this compound and tested their efficacy against multiple cancer cell lines. The findings suggested that modifications in the substituents significantly influenced cytotoxicity levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Paal-Knorr pyrrole synthesis , which involves cyclocondensation of 1,4-diketones with amines. Alternative routes include gold-catalyzed cyclization or base-assisted cyclization (e.g., NaH), as demonstrated for structurally similar pyrroles . Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C), and stoichiometric ratios of the dichlorophenyl-substituted amine precursor. Yields are typically optimized by controlling electrophilic substitution at the pyrrole nitrogen, with inert atmospheres (N₂/Ar) minimizing oxidation .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons from the 2,3-dichlorophenyl group (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). Coupling patterns distinguish substituent positions .

- ¹³C NMR : Confirm carbonyl absence (if applicable) and assign quaternary carbons in the pyrrole ring (δ 110–130 ppm) .

- FTIR : Absence of NH stretches (δ 3400 cm⁻¹) confirms N-substitution; C-Cl stretches appear at 550–850 cm⁻¹ .

- HRMS : Use APCI/ESI to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error for precise formula confirmation .

Q. What are the dominant reactivity patterns of this compound in electrophilic substitution reactions?

- Methodological Answer : The pyrrole ring’s electron-rich nature favors electrophilic aromatic substitution (EAS) at the α-positions (C-3 and C-4). However, steric hindrance from the 2,5-dimethyl groups and electron-withdrawing Cl substituents may redirect reactivity to β-positions (C-2/C-5). Controlled bromination or nitration requires low temperatures (0–5°C) and dilute reagents to prevent over-substitution .

Advanced Research Questions

Q. How do the 2,3-dichlorophenyl and methyl substituents influence electronic structure and regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups reduce electron density at the pyrrole ring, quantified via Hammett σ constants (σ_meta for Cl = +0.37). Computational studies (e.g., DFT calculations ) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings. Methyl groups act as steric shields, directing reactions to less hindered sites .

Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

- Methodological Answer : Use statistical design of experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent polarity). For example, Au(I)/Au(III) catalysts may show divergent efficiencies due to ligand effects. Compare kinetic data (e.g., pseudo-first-order rate constants) across studies and apply multivariate regression to identify outliers .

Q. What computational strategies predict the compound’s stability and interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvated systems (e.g., water/ethanol mixtures).

- Docking Studies : Screen against cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways. The dichlorophenyl group may enhance binding affinity via hydrophobic interactions .

- ADMET Prediction : Use tools like SwissADME to evaluate logP (clogP ~3.5) and blood-brain barrier permeability, critical for CNS-targeted applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.